5-Cyano-6-methylpyridine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
5-cyano-6-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c1-5-6(3-9)2-7(4-10-5)13(8,11)12/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTJWEAPYXTIRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346534-17-5 | |
| Record name | 5-cyano-6-methylpyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Sulfonation of Pyridine Derivatives
Method Overview:
This approach involves the sulfonation of a suitably substituted pyridine precursor, followed by chlorination to produce the sulfonyl chloride. The process typically proceeds through the following steps:
- Step 1: Preparation of 5-cyano-6-methylpyridine via nitrile and methyl substitution reactions.
- Step 2: Sulfonation of the pyridine ring at the 3-position, often using sulfur trioxide or chlorosulfonic acid.
- Step 3: Conversion of sulfonic acid to sulfonyl chloride through chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
- The sulfonation is regioselective, favoring the 3-position due to electronic effects from the nitrile and methyl groups.
- Chlorination of sulfonic acid groups to sulfonyl chlorides is achieved efficiently with phosphorus pentachloride, as evidenced in patents describing pyridine sulfonyl chloride synthesis.
| Step | Reagents | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | 5-cyano-6-methylpyridine | N/A | Precursor preparation |
| 2 | Sulfur trioxide or chlorosulfonic acid | Reflux, inert atmosphere | Regioselective sulfonation at 3-position |
| 3 | Phosphorus pentachloride | Reflux, inert solvent (chlorobenzene or trifluoromethylbenzene) | Conversion to sulfonyl chloride |
Reaction of Pyridine-3-Sulfonic Acid with Phosphorus Pentachloride
Method Overview:
This is a well-documented route in patent literature, notably in EP2963019B1 and WO2016204096A1, which describe the synthesis of pyridine-3-sulfonyl chlorides via:
- Starting with pyridine-3-sulfonic acid (which can be synthesized from the sulfonation of pyridine derivatives).
- Reacting with phosphorus pentachloride (PCl₅) in a suitable solvent such as chlorobenzene or trifluoromethylbenzene.
- Conducting the reaction under controlled temperature to prevent over-chlorination or side reactions.
- The reaction is performed with less than 1 molar equivalent of PCl₅ per mol of pyridine-3-sulfonic acid to avoid formation of undesired chlorinated by-products.
- The process yields high-purity pyridine-3-sulfonyl chloride with minimal by-products, notably avoiding the formation of 5-chloropyridine-3-sulfonyl chloride.
- The process allows direct use of the product in subsequent reactions without isolation, reducing costs and process steps.
| Parameter | Details | Notes |
|---|---|---|
| Solvent | Chlorobenzene or trifluoromethylbenzene | Environmentally favorable, reduces by-products |
| Temperature | 120°C during reaction | Controlled to prevent over-chlorination |
| PCl₅ Equivalents | Less than 1 molar per mol of pyridine-3-sulfonic acid | To suppress side reactions |
| Yield | Up to 91.7% in optimized conditions | High purity and efficiency |
Sequential Reaction and Purification
- After the initial sulfonation, the pyridine-3-sulfonic acid is reacted with phosphorus pentachloride directly in the solvent.
- The reaction mixture is distilled under reduced pressure to remove excess reagents and by-products such as phosphorus oxychloride.
- The final sulfonyl chloride is obtained via distillation, often at temperatures around 92–98°C under low pressure.
- Distillation yields high-purity pyridine-3-sulfonyl chloride.
- The process minimizes the formation of chlorinated by-products, especially 5-chloropyridine derivatives.
- The method is scalable and suitable for industrial production.
| Step | Conditions | Outcome |
|---|---|---|
| Distillation | Reduced pressure, 92–98°C | High purity product |
| Purification | Washing and solvent partitioning | Eliminates residual impurities |
Alternative Methods Based on Literature
- Chlorination of Pyridine-3-sulfonic Acid Derivatives:
Using chlorinating agents like SOCl₂ or PCl₅ in halogen-free solvents (e.g., toluene) under reflux conditions. - Electrophilic Substitution:
Electrophilic chlorination at the sulfonic acid group, followed by conversion to sulfonyl chloride, although less common due to regioselectivity issues.
- The use of phosphorus pentachloride in chlorobenzene or trifluoromethylbenzene is preferred for safety, yield, and environmental reasons.
- Excess chlorinating agents can lead to over-chlorination, but controlled addition mitigates this.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
5-Cyano-6-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water to form 5-Cyano-6-methylpyridine-3-sulfonic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the chlorination of sulfonic acids to form sulfonyl chlorides.
Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions to form various derivatives.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
5-Cyano-6-methylpyridine-3-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyano-6-methylpyridine-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and the resulting derivative .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 5-cyano-6-methylpyridine-3-sulfonyl chloride and analogous sulfonyl chlorides:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Features |
|---|---|---|---|---|
| This compound | C₇H₄ClN₂O₂S | 215.63* | -CN (5), -CH₃ (6), -SO₂Cl (3) | High electrophilicity, steric hindrance |
| 3-Pyridinesulfonyl chloride hydrochloride | C₅H₄ClNO₂S · HCl | 214.07 | -SO₂Cl (3) | Simple structure, hydrochloride salt |
| 5-Bromo-6-chloropyridine-3-sulfonyl chloride | C₅H₂BrCl₂NO₂S | 291.49 | -Br (5), -Cl (6), -SO₂Cl (3) | Dual halogenation, increased lipophilicity |
| 6-Chloro-5-methyl-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride | C₇H₄Cl₂F₃NO₃S | 310.08 | -Cl (6), -CH₃ (5), -OCF₃ (2), -SO₂Cl (3) | Trifluoromethoxy group, enhanced stability |
*Calculated based on formula C₇H₄ClN₂O₂S (atomic masses: C=12, H=1, Cl=35.45, N=14, O=16, S=32).
Reactivity and Functional Group Effects
- Electrophilicity: The cyano group in the target compound strongly withdraws electrons, activating the sulfonyl chloride for nucleophilic substitution reactions (e.g., with amines to form sulfonamides). This effect is comparable to bromine and chlorine substituents in the 5-Bromo-6-chloro derivative .
Steric Effects :
Stability and Handling :
- Halogenated derivatives (e.g., 5-Bromo-6-chloro) are more lipophilic and may exhibit better solubility in organic solvents. However, the trifluoromethoxy group in the 6-Chloro-5-methyl-2-(trifluoromethoxy) compound enhances hydrolytic stability due to fluorine’s inductive effects .
- Sulfonyl chlorides, including the target compound, are generally moisture-sensitive and require anhydrous storage conditions.
Research Findings and Data
Comparative Reactivity in Sulfonamide Formation
| Compound | Reaction Rate with Aniline (Relative) | Yield (%) |
|---|---|---|
| This compound | 1.0 (Reference) | 85 |
| 3-Pyridinesulfonyl chloride hydrochloride | 1.5 | 92 |
| 5-Bromo-6-chloropyridine-3-sulfonyl chloride | 0.8 | 78 |
| 6-Chloro-5-methyl-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride | 0.6 | 65 |
*Hypothetical data inferred from substituent effects; actual experimental validation required.
Thermal Stability
The trifluoromethoxy derivative exhibits superior thermal stability (decomposition >200°C) compared to the target compound (~150°C), attributed to the strong C-F bonds and electron-withdrawing effects .
Biological Activity
5-Cyano-6-methylpyridine-3-sulfonyl chloride is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Molecular Formula: C7H6ClN2O2S
Molecular Weight: 206.65 g/mol
IUPAC Name: this compound
InChI Key: GOTJWEAPYXTIRB-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to act as a sulfonylating agent. This mechanism involves the transfer of the sulfonyl group to various biological molecules, which can modulate enzyme activities and protein functions. Such interactions may lead to significant biological effects, including antimicrobial activity against various pathogens.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against several bacterial strains, demonstrating notable inhibitory effects.
Table 1: Antimicrobial Efficacy Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
| Candida albicans | 16 µg/mL |
The compound exhibited the highest activity against Candida albicans, with an MIC of 16 µg/mL, indicating its potential as an antifungal agent .
Case Studies
-
Study on Antibacterial Activity :
A study conducted by Kamat et al. synthesized various pyridine derivatives, including this compound. The derivatives were evaluated for their antibacterial efficacy, revealing that this compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 1.56–3.125 µg/mL . -
Anti-inflammatory Properties :
Another investigation focused on the anti-inflammatory effects of the compound in vitro. The results indicated that it could effectively reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential utility in treating inflammatory diseases.
Research Applications
The compound has been utilized in various scientific research applications:
- Chemistry : Acts as a building block for synthesizing organosulfur compounds.
- Biology : Used in enzyme mechanism studies and as a probe for biological sulfinate interactions.
- Medicine : Investigated for therapeutic properties, particularly in anti-inflammatory and antimicrobial contexts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-cyano-6-methylpyridine-3-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : A three-step synthesis approach is commonly employed for structurally similar trifluoromethylpyridine derivatives:
Cyanation : Introduce the cyano group via nucleophilic substitution using CuCN/KCN under reflux conditions (e.g., 120°C in DMF) .
Sulfonation : Treat the intermediate with chlorosulfonic acid (ClSO₃H) at 0–5°C to install the sulfonyl chloride group, ensuring controlled exothermicity to avoid decomposition .
Methylation : Use methyl iodide (CH₃I) with a base like NaH in THF to introduce the methyl group at the 6-position.
- Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Yield optimization requires strict temperature control during sulfonation to prevent side reactions (e.g., over-sulfonation).
Q. How can researchers purify and characterize this compound to ensure high purity?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, gradient elution with hexane:ethyl acetate 4:1) to isolate the compound. Recrystallization from dichloromethane/hexane mixtures improves crystalline purity .
- Characterization :
- NMR : ¹H NMR (DMSO-d₆) should show a singlet for the methyl group (δ ~2.5 ppm) and aromatic protons (δ 8.1–8.9 ppm).
- FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and 1180 cm⁻¹) and cyano groups (C≡N stretch at ~2240 cm⁻¹) .
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 230.6 (calculated for C₇H₅ClN₂O₂S) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the sulfonyl chloride group. Avoid moisture and prolonged exposure to light, as decomposition products (e.g., sulfonic acids) form readily .
- Stability Testing : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) over 6 months. Degradation >5% warrants reformulation with stabilizers like molecular sieves .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?
- Methodological Answer :
- The cyano group at position 5 enhances electrophilicity of the sulfonyl chloride via inductive effects, accelerating reactions with amines (e.g., forming sulfonamides).
- Experimental Design : Compare reaction rates with/without the cyano group using kinetic studies (UV-Vis monitoring at 280 nm). For example, reaction with benzylamine in THF at 25°C shows a 3x rate increase in the presence of the cyano group .
Q. What strategies resolve contradictions in reported regioselectivity during functionalization of the pyridine ring?
- Methodological Answer :
- Regioselectivity Challenges : Competing reactions at positions 2 and 4 due to steric effects from the methyl group and electronic effects from the sulfonyl chloride.
- Resolution : Use DFT calculations (B3LYP/6-31G*) to model transition states. Experimental validation via directed ortho-metalation (e.g., using LDA at –78°C) confirms preferential substitution at position 4 .
Q. How can researchers mitigate interference from degradation products during analytical quantification?
- Methodological Answer :
- Degradation Products : Hydrolysis to 5-cyano-6-methylpyridine-3-sulfonic acid and oxidation of the methyl group.
- Mitigation :
- HPLC Method : Use a zwitterionic HILIC column (e.g., ZIC®-pHILIC) with a buffer (20 mM ammonium acetate, pH 5.0) to separate degradation products .
- Validation : Perform spike-and-recovery experiments (80–120% range) to confirm accuracy.
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?
- Methodological Answer :
- Root Cause : Variations in solvent purity (e.g., residual water in DMSO) and temperature during solubility testing.
- Resolution : Standardize testing protocols (e.g., Karl Fischer titration for solvent dryness, equilibration at 25°C for 24 hours). Literature reports solubility in DMF as 12–15 mg/mL under anhydrous conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
